molecular formula C12H14Cl2N2OS B7497980 1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea

1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea

Cat. No. B7497980
M. Wt: 305.2 g/mol
InChI Key: PCWFIGSGOOCNPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea, also known as DCPOT, is a compound that has been widely studied in the field of medicinal chemistry. It is a thiourea derivative that has shown promising results in various scientific research applications.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea is not fully understood. However, it has been proposed that 1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea exerts its biological activity by interacting with specific targets in cells. For example, 1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. 1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea has also been shown to inhibit the activity of HIV reverse transcriptase, an enzyme that is essential for the replication of the virus.
Biochemical and Physiological Effects:
1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and viruses. 1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea has been shown to reduce the production of reactive oxygen species and pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases. 1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea has also been shown to increase the expression of antioxidant enzymes, which protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea has several advantages for lab experiments. It is relatively easy to synthesize, and its structure can be modified to improve its biological activity. 1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea has also been shown to have low toxicity in animal studies. However, 1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea has some limitations for lab experiments. It is not water-soluble, which can limit its use in certain assays. 1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea also has a short half-life in vivo, which can limit its therapeutic potential.

Future Directions

There are several future directions for the study of 1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer, HIV, and bacterial infections. Another direction is to study its mechanism of action in more detail, to identify its specific targets in cells. Additionally, the synthesis of 1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea derivatives with improved biological activity and pharmacokinetic properties could be explored. Finally, the development of novel drug delivery systems for 1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea could improve its therapeutic potential.

Synthesis Methods

The synthesis of 1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea involves the reaction of 3,5-dichlorophenyl isothiocyanate with 2-hydroxymethyl oxolane in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of a nucleophile. The yield of 1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.

Scientific Research Applications

1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea has been shown to exhibit various biological activities, including antitumor, antiviral, and antimicrobial properties. It has been studied as a potential therapeutic agent for the treatment of cancer, HIV, and bacterial infections. 1-(3,5-Dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea has also been investigated for its ability to inhibit the activity of enzymes involved in inflammation and oxidative stress.

properties

IUPAC Name

1-(3,5-dichlorophenyl)-3-(oxolan-2-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2OS/c13-8-4-9(14)6-10(5-8)16-12(18)15-7-11-2-1-3-17-11/h4-6,11H,1-3,7H2,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWFIGSGOOCNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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